N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-17-11-4-2-9(3-5-11)12(14)13-10-6-7-18(15,16)8-10/h2-7,10H,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHXSTMNMKILLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CS(=O)(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide typically involves the following steps:
Formation of the 1,1-dioxido-2,3-dihydrothiophene ring: This can be achieved through the oxidation of a thiophene derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Coupling with 4-methoxybenzamide: The 1,1-dioxido-2,3-dihydrothiophene intermediate is then coupled with 4-methoxybenzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxido groups, converting the compound back to its thiophene form.
Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiophene derivatives.
Scientific Research Applications
Chemistry
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.
Reactivity Overview:
- Oxidation: Can introduce additional functional groups.
- Reduction: Converts dioxido groups back to thiophene forms.
- Substitution Reactions: The methoxy group can undergo nucleophilic substitutions .
The compound has been investigated for various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity:
In vitro studies indicate that it can induce apoptosis in cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of oxidative stress |
| MDA-MB-231 | 12.8 | Inhibition of the EGFR/Akt signaling pathway |
| A549 | 10.5 | G2/M cell cycle arrest |
These findings suggest multiple pathways of action, including oxidative stress induction and modulation of cell cycle progression .
Medicinal Applications
The compound is being explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Its unique structural features allow it to modulate enzyme activities and receptor functions effectively.
Mechanism of Action:
The dioxido groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methoxybenzamide moiety interacts with enzymes and receptors to modulate their activity .
Industrial Applications
In industry, this compound is utilized in the development of new materials and catalysts for various processes. Its chemical properties make it suitable for applications in polymer chemistry and materials science.
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cells through its ability to induce oxidative stress .
Case Study 2: Enzyme Inhibition
Research investigating the compound's enzyme inhibitory potential found that it could act as an inhibitor for key enzymes involved in metabolic pathways relevant to cancer progression .
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s dioxido groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methoxybenzamide moiety can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Key Analogs
Key Observations:
- Lipophilicity : Analog 1’s hexyloxy and benzyl groups increase lipophilicity, contrasting with the target compound’s methoxy group, which balances hydrophilicity.
- Reactivity : Azide (Analog 2) and hydrazone (Analog 3) functionalities enable distinct synthetic applications, such as bioconjugation or Schiff base formation, unlike the sulfone’s role in stabilizing charge interactions .
Key Observations:
- The target compound’s synthesis likely involves cyclization under basic conditions (similar to triazole derivatives in ), whereas Analog 2 employs organometallic reagents for azide retention.
- Analog 3’s hydrazone formation is a straightforward condensation, contrasting with the multi-step sulfonation required for the target compound.
Table 3: Comparative Properties
Key Observations:
- The sulfone group in the target compound likely improves metabolic stability compared to Analog 2’s azide or Analog 3’s hydrazone.
- Analog 1’s bulky substituents may reduce membrane permeability but enhance selectivity for hydrophobic binding pockets.
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHN\OS
- Molecular Weight : 287.31 g/mol
This structure includes a thiophene ring with a dioxido group and a methoxy-substituted aromatic ring, which may contribute to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of oxidative stress leading to cell death |
| MDA-MB-231 | 12.8 | Inhibition of the EGFR/Akt signaling pathway |
| A549 | 10.5 | G2/M cell cycle arrest |
These findings suggest that the compound may act through multiple pathways, including oxidative stress induction and cell cycle regulation.
Antimicrobial Properties
This compound also displays antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentrations (MICs) for several pathogens are listed below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's mechanism in combating bacterial infections may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The dioxido group is believed to generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the EGFR/Akt pathway, which is crucial for cell proliferation and survival.
- Cell Cycle Arrest : By inducing G2/M phase arrest in cancer cells, the compound prevents further division and promotes apoptosis.
Case Studies and Research Findings
A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives of this compound. The researchers found that modifications to the methoxy group significantly influenced both anticancer and antimicrobial activities. For instance:
- Compounds with electron-withdrawing groups on the methoxy-substituted benzene ring exhibited enhanced anticancer efficacy.
- Structural analogs lacking the dioxido functionality showed reduced biological activity.
Q & A
Q. What are the common synthetic routes for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:
- Functional group introduction : The 1,1-dioxido-thiophene moiety is often synthesized via oxidation of thiophene derivatives using reagents like potassium permanganate or hydrogen peroxide .
- Amide bond formation : Coupling 4-methoxybenzoyl chloride with the thiophene-derived amine under anhydrous conditions (e.g., DMF or dichloromethane) with a base like triethylamine .
- Optimization : Reaction temperature (often 0–25°C), solvent polarity, and inert atmospheres (N₂/Ar) are critical to minimize side reactions and improve yields (typically 60–85%) .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temp (°C) | Catalyst/Base | Yield (%) |
|---|---|---|---|---|
| Thiophene oxidation | H₂O/EtOH | 60–80 | KMnO₄ | 70–80 |
| Amide coupling | DCM | 0–25 | Et₃N | 65–75 |
Q. How are functional groups in this compound characterized, and what analytical methods are prioritized?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm) and dioxido-thiophene (δ ~3.0–4.5 ppm) groups. Aromatic protons appear at δ 6.8–7.5 ppm .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 308.1) .
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:
- Structural analogs : Minor substitutions (e.g., methoxy vs. ethoxy groups) drastically alter target binding. Compare IC₅₀ values of derivatives using standardized assays .
- Assay conditions : Variations in pH, solvent (DMSO concentration), or cell lines affect results. Validate findings under consistent conditions (e.g., 1% DMSO, pH 7.4) .
- Computational modeling : Perform molecular docking to predict interactions with targets (e.g., kinases or GPCRs) and correlate with experimental IC₅₀ values .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
SAR approaches include:
- Core modifications : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity and target binding .
- Side-chain variations : Introduce substituents on the benzamide ring (e.g., methyl, isopropoxy) to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical hydrogen bonds (e.g., between the dioxido group and catalytic lysine residues) .
Q. Table 2: SAR Trends for Analogous Compounds
| Modification | Bioactivity (IC₅₀, nM) | Selectivity Ratio (Target A/B) |
|---|---|---|
| 4-Methoxy | 120 ± 15 | 1:0.8 |
| 4-Chloro | 45 ± 6 | 1:3.2 |
| 3,4-Diethoxy | 220 ± 30 | 1:0.5 |
Q. What methodologies address challenges in assessing metabolic stability and toxicity?
- In vitro assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition .
- Reactive metabolite screening : Trapping studies with glutathione (GSH) or cyanide ions identify electrophilic intermediates .
- Computational ADMET : Tools like SwissADME predict permeability (Caco-2), hepatotoxicity, and Ames mutagenicity risks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
